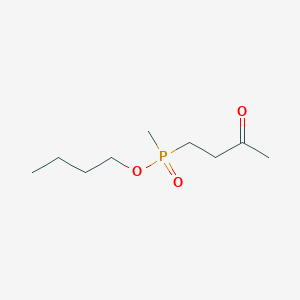
Butyl methyl(3-oxobutyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a butyl, methyl, and 3-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl(3-oxobutyl)phosphinate can be achieved through several methods. One common approach involves the reaction of butyl phosphinate with methyl 3-oxobutyl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphinate group, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in an organic solvent.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine
Substitution: Phosphinate derivatives with new substituents
Scientific Research Applications
Butyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine-containing compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or modulators.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butyl methyl(3-oxobutyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in various biochemical pathways, modulating the activity of specific proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Butyl phosphinate
- Methyl phosphinate
- 3-oxobutyl phosphinate
Uniqueness
Butyl methyl(3-oxobutyl)phosphinate is unique due to the presence of both butyl and 3-oxobutyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
65323-12-8 |
|---|---|
Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-[butoxy(methyl)phosphoryl]butan-2-one |
InChI |
InChI=1S/C9H19O3P/c1-4-5-7-12-13(3,11)8-6-9(2)10/h4-8H2,1-3H3 |
InChI Key |
ZNVFLMYQLVSXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















